molecular formula C6H5BrFNS B2756513 2-Amino-4-bromo-5-fluorobenzenethiol CAS No. 1474100-85-0

2-Amino-4-bromo-5-fluorobenzenethiol

Cat. No.: B2756513
CAS No.: 1474100-85-0
M. Wt: 222.08
InChI Key: HFLXHEBQRCXTDC-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-fluorobenzenethiol (CAS: Not specified in provided evidence) is a halogenated aromatic thiol derivative characterized by a benzene ring substituted with amino (-NH₂), bromo (-Br), fluoro (-F), and thiol (-SH) groups at positions 2, 4, 5, and 1, respectively.

Properties

IUPAC Name

2-amino-4-bromo-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXHEBQRCXTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474100-85-0
Record name 2-amino-4-bromo-5-fluorobenzenethiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the amino group. The process may involve:

    Halogenation: Starting with a suitable benzene derivative, bromination and fluorination are carried out using reagents like bromine (Br2) and fluorine (F2) or their respective compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amines, organometallic reagents

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines, reduced thiols

    Substitution: Various substituted benzenethiol derivatives

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzenethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzenethiol involves its reactive functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () lists several halogenated aromatic amines and phenols, which share partial structural similarities with 2-amino-4-bromo-5-fluorobenzenethiol. A comparative analysis based on substituent positions and functional groups is outlined below:

Table 1: Structural Comparison of Halogenated Aromatic Compounds

Compound Name Substituents (Position) Functional Groups Key Differences
This compound NH₂ (2), Br (4), F (5), SH (1) Thiol, amino, halogens Unique thiol group at position 1
5-Amino-4-fluoro-2-methylphenol NH₂ (5), F (4), CH₃ (2), OH (1) Phenol, amino, methyl, F Methyl and hydroxyl groups; no Br
5-Amino-4-chloro-2-methylphenol NH₂ (5), Cl (4), CH₃ (2), OH (1) Phenol, amino, methyl, Cl Chloro instead of bromo/fluoro
5-Amino-6-methylbenzimidazolone NH₂ (5), CH₃ (6), cyclic urea Benzimidazolone core Heterocyclic structure; no halogens

Key Observations:

Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may influence electronic properties and intermolecular interactions.

Substituent Positions: Ortho and para halogen/amino substitutions are common in bioactive molecules (e.g., antimicrobial agents), but meta-substituted thiols like this compound are less studied .

Research Findings and Methodological Context

This suggests that structural characterization of such compounds would rely on X-ray diffraction and computational tools . Key methodological considerations include:

  • Crystallographic Challenges : Heavy atoms (Br) may cause absorption effects, requiring corrections during refinement.
  • Thiol Reactivity : The -SH group’s susceptibility to oxidation could complicate crystal growth or stability.

Limitations and Knowledge Gaps

The provided evidence lacks:

  • Physicochemical Data : Melting point, solubility, or spectroscopic profiles.
  • Synthetic Routes: No procedures for preparing this compound.
  • Biological/Industrial Applications: No cited studies on its efficacy or utility.

Biological Activity

2-Amino-4-bromo-5-fluorobenzenethiol (C₆H₅BrFNS) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅BrFNS
  • Molecular Weight : Approximately 221.93 g/mol
  • Structural Features : The compound contains an amino group, a bromine atom, a fluorine atom, and a thiol group attached to a benzene ring, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with nucleophilic residues in proteins, influencing their function. Additionally, the presence of halogens may enhance binding affinity to enzymes and receptors involved in cellular signaling pathways related to:

  • Cell Growth
  • Apoptosis
  • Inflammation

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism likely involves interference with bacterial cell wall synthesis or protein function. A comparative analysis of similar compounds suggests that modifications in structure can lead to variations in potency.

Compound NameStructureAntimicrobial Activity
This compoundStructureEffective against Gram-positive bacteria
2-Amino-4-bromo-5-fluorophenolSimilar but with hydroxyl groupModerate activity
2-Bromo-4-fluorothiophenolLacks amino groupLow activity

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in halogen substitutionAltered binding affinity to molecular targets
Changes in thiol group positionImpact on reactivity with proteins

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